CID 131854138

Description

Significance of Acid Green 3 as a Model Compound in Environmental Chemistry Research

Acid Green 3 is frequently selected as a model compound in environmental chemistry research because it represents the class of synthetic dyes that are common water pollutants. deswater.comdeswater.com Studying the degradation and removal of Acid Green 3 provides insights into developing effective treatment strategies for dye-containing wastewater. Its complex chemical structure and properties, including its solubility and response to pH changes, make it a relevant subject for investigating various remediation techniques. worlddyevariety.comnih.govchemicalbook.com The environmental impact of dyes necessitates the development of novel and intensified treatment techniques to overcome the limitations of conventional processes, such as limited reactivity and sludge generation. deswater.comdeswater.com

Interdisciplinary Research Landscape Surrounding Acid Green 3 Investigations

Research involving Acid Green 3 in the context of environmental remediation spans multiple disciplines. This interdisciplinary landscape includes:

Chemistry: Investigating the chemical structure, properties, and reaction mechanisms of Acid Green 3 under various conditions. This includes studies on its degradation pathways and the identification of degradation products.

Environmental Science and Engineering: Developing and evaluating different methods for the removal and degradation of Acid Green 3 from water. This involves exploring techniques such as adsorption, advanced oxidation processes (AOPs), and photocatalysis. deswater.comdeswater.comtci-thaijo.orgscispace.comelectrochemsci.orgjournalcsij.comresearchgate.netukwms.ac.idresearchgate.net

Materials Science: Designing and synthesizing novel adsorbent materials and photocatalysts for enhanced dye removal efficiency. tci-thaijo.orgelectrochemsci.orgjournalcsij.comresearchgate.netresearchgate.net

Biology: Assessing the potential toxicity of Acid Green 3 and its degradation products to microorganisms and other aquatic life. deswater.comdeswater.com While safety profiles are excluded as per instructions, the motivation for degradation studies is linked to the potential harmful nature of such compounds. deswater.comdeswater.com

Detailed Research Findings:

Research on Acid Green 3 degradation has explored various advanced oxidation processes. One study investigated the use of ultrasound in combination with ozone, persulfate, and peroxymonosulfate (B1194676) for the degradation of Acid Green 3 in wastewater. deswater.comdeswater.com Using sonication alone, a dye degradation of 51% was achieved under optimal conditions (initial concentration 20 ppm, power dissipation 120 W, initial pH 5.8, temperature 30°C) in 120 minutes. deswater.comdeswater.com The combination of ultrasound and ozonation (US/O₃) resulted in a higher degradation of 87.9% in 90 minutes. deswater.comdeswater.com Combinations with persulfate/Fe²⁺ (US/PS/Fe²⁺) and peroxymonosulfate/Fe²⁺ (US/PMS/Fe²⁺) showed slightly lower degradation efficiencies of 87.2% and 85.1%, respectively. deswater.comdeswater.com

Adsorption studies have also been conducted to remove Acid Green 3 from aqueous solutions using various materials. One study utilized Azolla filiculoides as a biosorbent. journalcsij.comresearchgate.net Optimal conditions for adsorption were determined to be pH 3, contact time 90 minutes, adsorbent dosage 4 g/L, and dye concentration 10 mg/L, achieving a removal efficiency of 99.1%. journalcsij.comresearchgate.net Kinetic analysis indicated that the adsorption process was best described by the pseudo-second-order model, while the Langmuir isotherm model provided a better fit for the adsorption equilibrium data compared to Freundlich, Tempkin, and Redlich–Peterson isotherms. journalcsij.comresearchgate.net

Photocatalytic degradation using materials like ZnO has also been investigated for similar acid dyes, such as Acid Green 25, demonstrating the potential of this method for breaking down the dye molecules using light energy. scispace.comelectrochemsci.orgresearchgate.net

Data Tables:

Table 1: Acid Green 3 Degradation using Ultrasound and Advanced Oxidation Processes deswater.comdeswater.com

| Treatment Method | Initial Concentration (ppm) | Power Dissipation (W) | Initial pH | Temperature (°C) | Time (min) | Degradation (%) |

| Sonication Alone | 20 | 120 | 5.8 | 30 | 120 | 51.0 |

| Ultrasound + Ozonation | 20 | 120 | 5.8 | 30 | 90 | 87.9 |

| Ultrasound + Persulfate/Fe²⁺ | 20 | 120 | 5.8 | 30 | 90 | 87.2 |

| Ultrasound + Peroxymonosulfate/Fe²⁺ | 20 | 120 | 5.8 | 30 | 90 | 85.1 |

Table 2: Adsorption of Acid Green 3 using Azolla filiculoides journalcsij.comresearchgate.net

| Parameter | Optimum Value |

| pH | 3 |

| Contact Time | 90 minutes |

| Adsorbent Dosage | 4 g/L |

| Initial Dye Concentration | 10 mg/L |

| Removal Efficiency | 99.1% |

Structure

3D Structure of Parent

Properties

CAS No. |

4680-78-8 |

|---|---|

Molecular Formula |

C37H36N2NaO6S2 |

Molecular Weight |

691.8 g/mol |

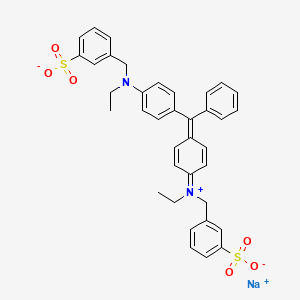

IUPAC Name |

sodium 3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |

InChI Key |

GUAOEJNHZUVOQJ-UHFFFAOYSA-N |

impurities |

In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5.[Na] |

Appearance |

Solid powder |

Color/Form |

A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |

melting_point |

255 °C (decomposes) |

Other CAS No. |

4680-78-8 |

physical_description |

C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. Dark green solid; [Merck Index] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 42085 C.I. acid green 3 food green 1 guinea green B |

vapor_pressure |

7.2X10-39 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Environmental Fate and Remediation Technologies for Acid Green 3

Adsorption Mechanisms and Efficacy for Acid Green 3 Removal from Aqueous Systems

The removal of Acid Green 3 from aqueous environments through adsorption has been a subject of significant research. This process involves the adhesion of the dye molecules onto the surface of a solid adsorbent. The efficacy of this removal method is contingent on several factors, including the characteristics of the adsorbent material, the operational conditions of the system, and the chemistry of the dye molecule itself. Understanding the kinetics, equilibrium, and thermodynamic parameters of the adsorption process is crucial for designing efficient and economically viable wastewater treatment solutions.

Kinetic Modeling of Acid Green 3 Adsorption on Diverse Adsorbents

The study of adsorption kinetics is essential for determining the rate at which pollutants are removed from a solution and for understanding the mechanism of adsorption. For Acid Green 3, various kinetic models have been applied to experimental data to elucidate the adsorption process on different materials.

While studies on a wide variety of adsorbents for Acid Green 3 are limited, research on similar anionic dyes like Acid Green 25 with adsorbents such as poly (propylene imine) dendrimer also indicates that the adsorption kinetics tend to conform to the pseudo-second-order model. This suggests a commonality in the adsorption mechanism of this class of dyes on various functionalized surfaces.

| Adsorbent | Kinetic Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Azolla filiculoides | Pseudo-second-order | >0.99 | minarjournal.com |

Isotherm Studies and Thermodynamic Parameters of Acid Green 3 Sorption Equilibrium

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the solid phase at a constant temperature. Several isotherm models, including the Langmuir, Freundlich, Tempkin, and Redlich-Peterson models, have been used to analyze the equilibrium data for Acid Green 3 adsorption. minarjournal.com

Studies involving Azolla filiculoides and Azolla rongpong as biosorbents have consistently found that the Langmuir isotherm model provides the best fit for the experimental data. minarjournal.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. This indicates that the surface of the Azolla biomass likely presents a uniform distribution of active sites for the binding of Acid Green 3 molecules.

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the spontaneity, thermal nature, and randomness of the adsorption process. For the biosorption of Acid Green 3 onto Azolla rongpong, thermodynamic analysis has revealed that the process is spontaneous and endothermic. The positive value of ΔH° suggests that an increase in temperature favors the adsorption process, while the positive ΔS° indicates increased randomness at the solid-liquid interface during adsorption. The negative values of ΔG° at different temperatures confirm the feasibility and spontaneous nature of the adsorption.

| Thermodynamic Parameter | Value | Indication | Reference |

|---|---|---|---|

| ΔG° | Negative | Spontaneous process | researchgate.net |

| ΔH° | Positive | Endothermic process | researchgate.net |

| ΔS° | Positive | Increased randomness | researchgate.net |

Parametric Optimization of Acid Green 3 Adsorption Systems

The efficiency of Acid Green 3 removal by adsorption is significantly influenced by various operational parameters. Optimization of these parameters is crucial for maximizing the adsorption capacity and achieving efficient dye removal. Key parameters that have been investigated include pH, adsorbent dosage, contact time, and initial dye concentration. minarjournal.com

For the adsorption of Acid Green 3 onto Azolla filiculoides, the optimal conditions were determined to be a pH of 3, a contact time of 90 minutes, an adsorbent dosage of 4 g/L, and an initial dye concentration of 10 mg/L. minarjournal.com Under these conditions, a removal efficiency of 99.1% was achieved. minarjournal.com The pH of the solution is a particularly critical factor, as it affects the surface charge of the adsorbent and the ionization of the dye molecules. For anionic dyes like Acid Green 3, a lower pH is generally favorable as it leads to a more positively charged adsorbent surface, thereby enhancing the electrostatic attraction between the adsorbent and the dye anions.

Similarly, in studies involving other adsorbents for similar acid dyes, such as poly (propylene imine) dendrimer for Acid Green 25, an acidic pH was also found to support the adsorption process. These studies also highlighted the importance of temperature, with maximum dye removal often achieved at elevated temperatures, which is consistent with an endothermic adsorption process.

| Parameter | Optimal Value (for Azolla filiculoides) | Reference |

|---|---|---|

| pH | 3 | minarjournal.com |

| Contact Time | 90 minutes | minarjournal.com |

| Adsorbent Dosage | 4 g/L | minarjournal.com |

| Initial Dye Concentration | 10 mg/L | minarjournal.com |

Novel Adsorbent Material Design and Performance for Acid Green 3 (e.g., Azolla filiculoides)

The development of low-cost, effective, and environmentally friendly adsorbents is a key area of research for the removal of dyes from wastewater. In this context, biosorbents have gained significant attention. The aquatic fern Azolla filiculoides has been identified as a promising novel adsorbent for Acid Green 3. minarjournal.com

Azolla filiculoides is a readily available and fast-growing biomass, making it a sustainable and cost-effective option for water treatment. journalcsij.com Research has demonstrated its high adsorption capacity for Acid Green 3. Batch adsorption studies have reported a maximum adsorption capacity of 133.5 mg/g at a pH of 3. researchgate.netnih.gov Furthermore, column studies have been conducted to assess its potential for continuous wastewater treatment. At an optimal bed height of 25 cm, a flow rate of 5 mL/min, and an initial dye concentration of 100 mg/L, Azolla filiculoides exhibited an adsorption capacity of 28.1 mg/g for Acid Green 3. researchgate.netnih.gov

The performance of Azolla filiculoides as an adsorbent is attributed to the presence of various functional groups on its surface, such as carboxyl and hydroxyl groups, which can act as binding sites for the dye molecules. The porous structure of the biomass also provides a large surface area for adsorption. These characteristics make Azolla filiculoides a highly effective and promising biosorbent for the remediation of water contaminated with Acid Green 3. journalcsij.com

| Adsorbent | Adsorption Capacity (Batch) | Adsorption Capacity (Column) | Reference |

|---|---|---|---|

| Azolla filiculoides | 133.5 mg/g | 28.1 mg/g | researchgate.netnih.gov |

Advanced Oxidation Processes (AOPs) for Acid Green 3 Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive radicals are capable of mineralizing a wide range of organic compounds, including dyes like Acid Green 3, into simpler and less harmful substances such as carbon dioxide, water, and inorganic ions.

Sonochemical and Sonocatalytic Approaches to Acid Green 3 Mineralization

Sonochemical and sonocatalytic methods are emerging AOPs that utilize ultrasound to induce the degradation of pollutants. Sonolysis involves the use of ultrasound alone, where the acoustic cavitation (the formation, growth, and implosive collapse of bubbles in a liquid) generates localized hot spots with extremely high temperatures and pressures. These conditions lead to the homolytic cleavage of water molecules, producing highly reactive hydroxyl radicals.

In the case of Acid Green 3, sonication alone has been shown to be an effective method for its degradation. Under optimized conditions of an initial concentration of 20 ppm, a sonication power of 120 W, an initial pH of 5.8, and a temperature of 30°C, a degradation of 51% was achieved in 120 minutes. nih.gov

The efficiency of the degradation process can be further enhanced by combining ultrasound with other oxidants or catalysts in a sonocatalytic approach. For instance, the combination of ultrasound with ozone (US/O₃) resulted in a degradation of 87.9% in 90 minutes. Similarly, the combination of ultrasound with persulfate activated by ferrous ions (US/PS/Fe²⁺) and peroxymonosulfate (B1194676) activated by ferrous ions (US/PMS/Fe²⁺) led to degradations of 87.2% and 85.1%, respectively. nih.gov These hybrid methods demonstrate a synergistic effect, where the combined process is more effective than the sum of the individual processes. The ultrasound enhances the mass transfer of the dye to the catalyst surface and also promotes the generation of additional reactive radical species.

| Treatment Method | Degradation Efficiency (%) | Time (minutes) | Reference |

|---|---|---|---|

| Sonication alone | 51 | 120 | nih.gov |

| US/O₃ | 87.9 | 90 | nih.gov |

| US/PS/Fe²⁺ | 87.2 | 90 | nih.gov |

| US/PMS/Fe²⁺ | 85.1 | 90 | nih.gov |

Photocatalytic Degradation of Acid Green 3 under Various Conditions

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor materials to generate highly reactive oxidative species upon irradiation with light, typically UV or visible light. These reactive species, primarily hydroxyl radicals (•OH), can non-selectively degrade complex organic molecules like Acid Green 3 into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.

Heterogeneous photocatalysis is a widely researched method for the degradation of textile dyes. electrochemsci.orgresearchgate.net Semiconductor materials such as Titanium dioxide (TiO₂) and Zinc oxide (ZnO) are commonly employed due to their high photocatalytic activity, chemical stability, and cost-effectiveness. acs.orgnih.govmdpi.com The process is initiated when the semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species that attack the dye molecules.

Research on dyes structurally similar to Acid Green 3, such as Acid Green 25, provides significant insights into the efficacy of these catalysts. For instance, the photocatalytic degradation of Acid Green 25 has been demonstrated using various catalysts. The process is influenced by parameters including initial dye concentration, catalyst loading, and pH. researchgate.net Studies have shown that the degradation rate generally follows pseudo-first-order kinetics. researchgate.net

In a comparative study, the highest degradation efficiency for Acid Green 25 was achieved using a photocatalytic method with a Platinum-doped P25 TiO₂ (Pt/P25) catalyst. electrochemsci.orgresearchgate.net This catalyst demonstrated superior performance in mineralizing the dye, as indicated by high reductions in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). electrochemsci.orgresearchgate.net The presence of a noble metal like Platinum can enhance the separation of photogenerated electron-hole pairs, thereby improving the quantum efficiency of the photocatalytic process.

Interactive Data Table: Photocatalytic Degradation of Acid Green 25

| Catalyst | TOC Removal (%) | COD Removal (%) | Reference |

| Pt/P25 (0.50 wt.% Pt) | ~90% | ~96% | electrochemsci.orgresearchgate.net |

| TiO₂/RuO₂ (Photoelectrochemical) | ~67% | ~73% | electrochemsci.orgresearchgate.net |

The photoanode material is crucial for the process. Titanium electrodes coated with a mixture of TiO₂ and RuO₂ have been successfully used for the photoelectrochemical degradation of dyes like Acid Green 25. electrochemsci.orgresearchgate.net In this setup, TiO₂ acts as the photocatalyst, while RuO₂ enhances the electrocatalytic activity and stability of the electrode. Under UV irradiation and an applied potential, this system generates hydroxyl radicals both from the photocatalytic process on the TiO₂ surface and from the electrochemical oxidation of water at the anode, leading to effective dye degradation.

Comparative studies have shown that for some dyes, PEC oxidation can achieve mineralization rates comparable to or even exceeding those of traditional photocatalysis. For Acid Green 25, photoassisted electrolysis resulted in approximately 67% TOC removal and 73% COD removal, demonstrating its viability as a degradation pathway. electrochemsci.orgresearchgate.net

Peroxymonosulfate and Persulfate Based Oxidative Decomposition of Acid Green 3

Advanced oxidation processes based on sulfate (B86663) radicals (SO₄•⁻) have gained attention as a powerful alternative to hydroxyl radical-based systems. Sulfate radicals possess a high redox potential, a longer half-life, and are effective over a wider pH range compared to hydroxyl radicals. mdpi.comresearchgate.net These radicals are typically generated through the activation of precursors like peroxymonosulfate (PMS, HSO₅⁻) or persulfate (PS, S₂O₈²⁻). nih.gov

Activation can be achieved through various methods, including heat, UV radiation, transition metals, or ultrasound. mdpi.com For Acid Green 3, research has demonstrated that the activation of both persulfate and peroxymonosulfate, particularly in the presence of ferrous ions (Fe²⁺), leads to significant degradation. deswater.comresearchgate.net The reaction mechanism involves the reduction of the peroxide bond in PS or PMS by the activator, leading to the formation of sulfate radicals, which then attack the chromophoric structure of the Acid Green 3 molecule.

Studies combining ultrasound with persulfate/Fe²⁺ (US/PS/Fe²⁺) and peroxymonosulfate/Fe²⁺ (US/PMS/Fe²⁺) have shown high degradation efficiencies for Acid Green 3. deswater.comresearchgate.net These processes are effective in breaking down the complex structure of the dye, leading to decolorization and mineralization.

Interactive Data Table: Persulfate and Peroxymonosulfate Oxidation of Acid Green 3

| Process | Degradation (%) | Time (min) | Conditions | Reference |

| US/PS/Fe²⁺ | 87.2% | Not Specified | 20 ppm initial concentration | deswater.comresearchgate.net |

| US/PMS/Fe²⁺ | 85.1% | Not Specified | 20 ppm initial concentration | deswater.comresearchgate.net |

Electrochemical Oxidation for Acid Green 3 Effluent Treatment

Electrochemical oxidation (EO) is an environmental technology that uses an electric current to degrade pollutants. electrochemsci.org The process involves two primary mechanisms: direct oxidation, where pollutants are destroyed directly on the anode surface, and indirect oxidation, where electrochemically generated mediators like active chlorine species (from chloride), hydroxyl radicals, or persulfate (from sulfate) oxidize the pollutants in the bulk solution. mdpi.com

The effectiveness of EO depends on several operational parameters, including the anode material, current density, pH, and the composition of the electrolyte. electrochemsci.orgnih.gov For the treatment of acid dyes, dimensionally stable anodes (DSAs) such as titanium coated with mixed metal oxides (e.g., TiO₂/RuO₂) are often used due to their high efficiency and stability. electrochemsci.orgresearchgate.net

In the case of Acid Green 25, electrochemical oxidation using a TiO₂/RuO₂ anode achieved a 47% reduction in TOC and a 52% reduction in COD within 1.5 hours. electrochemsci.orgresearchgate.net The presence of salts like NaCl in the effluent can significantly enhance the degradation rate by facilitating the indirect oxidation mechanism through the generation of hypochlorite. nih.gov While EO can be highly effective, it is essential to manage operating conditions to control energy consumption and prevent the formation of potentially harmful disinfection byproducts.

Synergistic Effects in Hybrid AOPs for Enhanced Acid Green 3 Removal

Combining different advanced oxidation processes into a hybrid system can lead to synergistic effects, resulting in significantly higher degradation rates than the sum of the individual processes. researchgate.netnih.gov Synergy arises from multiple factors, such as the generation of a greater variety and quantity of reactive species, enhanced mass transfer of pollutants, and the continuous cleaning of catalyst surfaces. mdpi.com

For the degradation of Acid Green 3, a hybrid approach combining ultrasound (US) with ozonation (O₃) has proven to be highly effective. deswater.comresearchgate.net Ultrasound enhances the process through acoustic cavitation: the formation, growth, and collapse of microbubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the homolytic cleavage of water to form additional hydroxyl radicals. Furthermore, the physical effects of cavitation improve the mass transfer of ozone into the liquid phase and can de-agglomerate catalyst particles in heterogeneous systems. nih.gov

A study on Acid Green 3 degradation found that sonolysis alone achieved 51% removal in 120 minutes. However, the hybrid US/O₃ process achieved 87.9% degradation in just 90 minutes, clearly demonstrating a synergistic effect. deswater.comresearchgate.net Similar synergistic enhancements were observed when combining ultrasound with persulfate and peroxymonosulfate systems. deswater.comresearchgate.net

Interactive Data Table: Synergistic Effects in Hybrid AOPs for Acid Green 3 Degradation

| Process | Degradation (%) | Time (min) | Conditions | Reference |

| Sonolysis (US) | 51.0% | 120 | 20 ppm, 120 W, pH 5.8, 30°C | deswater.comresearchgate.net |

| US/O₃ | 87.9% | 90 | 20 ppm, pH 5.8, 30°C | deswater.comresearchgate.net |

| US/PS/Fe²⁺ | 87.2% | Not Specified | 20 ppm, pH 5.8, 30°C | deswater.comresearchgate.net |

| US/PMS/Fe²⁺ | 85.1% | Not Specified | 20 ppm, pH 5.8, 30°C | deswater.comresearchgate.net |

Biodegradation Pathways and Bioremediation of Acid Green 3

Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down environmental pollutants. wikipedia.org This approach is considered cost-effective and environmentally friendly for treating dye-laden wastewater. mdpi.comtandfonline.com Microorganisms employ various enzymatic mechanisms to decolorize and degrade complex dye molecules. tandfonline.comnih.gov Fungi, in particular, produce powerful extracellular ligninolytic enzymes like laccases and peroxidases that can non-specifically oxidize a wide range of recalcitrant compounds, including synthetic dyes. nih.govresearchgate.net

While specific biodegradation pathways for Acid Green 3 are not extensively documented, insights can be drawn from studies on structurally similar triphenylmethane (B1682552) dyes, such as Malachite Green. researchgate.netresearchgate.net The biodegradation of these dyes by bacteria, such as Pseudomonas species, often initiates with a reduction step that converts the colored dye into its colorless leuco-form. researchgate.net This is typically followed by enzymatic cleavage of the molecule's aromatic rings.

A plausible degradation pathway for Acid Green 3, based on the analogy with Malachite Green, would involve several key steps:

Reduction: The triphenylmethane structure is reduced, leading to the formation of the colorless Leuco-Acid Green 3.

Oxidative Cleavage: The molecule is then cleaved, potentially breaking down into substituted benzophenone (B1666685) and aminophenol derivatives.

Ring Opening: The resulting aromatic intermediates undergo further enzymatic degradation, where the aromatic rings are opened.

Mineralization: The simpler organic compounds are then funneled into the microorganism's central metabolic pathways, ultimately being converted to CO₂ and water. researchgate.netresearchgate.net

Bacterial strains such as Bacillus safensis have demonstrated the ability to degrade other dyes like Indigo Carmine, primarily through the action of enzymes like laccase and peroxidase. mdpi.com It is highly probable that similar bacterial or fungal strains could effectively biodegrade Acid Green 3 through these enzymatic actions.

Lack of Specific Research Data Hinders a Detailed Analysis of Acid Green 3 Bioremediation

The intended article was to be structured around the "," with a specific focus on microbial and enzymatic processes. This included examining the roles of microbial consortia and specific enzymatic mechanisms in the biotransformation of Acid Green 3, as well as assessing its biodegradation efficiency and characterizing the resulting metabolites.

General research into the biodegradation of triphenylmethane dyes, the class to which Acid Green 3 belongs, frequently points to the efficacy of white-rot fungi, such as Trametes versicolor, and their ligninolytic enzymes, particularly laccase. nih.govconicet.gov.ar These biological systems have demonstrated the ability to decolorize and degrade a variety of structurally similar dyes. nih.govconicet.gov.ar Similarly, various bacterial consortia have been shown to effectively break down other dye compounds. mdpi.com

However, the direct application of these general findings to Acid Green 3 would be speculative. The specific structure of a dye molecule significantly influences its susceptibility to microbial and enzymatic attack. Without dedicated studies on Acid Green 3, it is not scientifically rigorous to extrapolate degradation pathways, efficiency rates, or the identity of metabolic byproducts from research on other compounds, even those within the same chemical class.

The absence of specific research on the microbial and enzymatic degradation of Acid Green 3 means that data on the following key areas is unavailable:

Microbial Consortia and Enzymatic Mechanisms: There are no published studies identifying specific microbial consortia or enzymes that have been proven effective in the biotransformation of Acid Green 3.

Biodegradation Efficiency and Metabolite Characterization: Scientific literature lacks data on the percentage of Acid Green 3 that can be degraded by microorganisms or enzymes under specific conditions. Furthermore, there is no information available on the chemical structures of the intermediate or final metabolites produced during its biodegradation.

Due to these limitations, the creation of an authoritative and scientifically accurate article strictly focused on the microbial and enzymatic remediation of Acid Green 3, complete with detailed research findings and data tables, is not currently feasible. Further experimental research is required to elucidate the specific biological degradation pathways of this compound.

Advanced Analytical Methodologies for Acid Green 3 Investigations

Chromatographic Separation and Spectrophotometric Quantification of Acid Green 3

Chromatographic separation techniques are widely used to isolate and purify components from complex mixtures based on differences in their physical or chemical properties. mdpi.com Spectrophotometry, on the other hand, involves measuring the absorption or transmission of light by a substance to determine its concentration. nih.gov The combination of these techniques allows for the separation and subsequent quantification of specific compounds like Acid Green 3.

High-performance liquid chromatography (HPLC) is a powerful chromatographic method that has been shown to be effective for separating and quantifying closely related, very polar compounds. nih.gov For instance, an HPLC method was developed to separate and quantify subsidiary colors, including 1,3,6-pyrenetrisulfonic acid trisodium (B8492382) salt (P3S) and 1,3,6,8-pyrenetetrasulfonic acid tetrasodium (B8768297) salt (P4S), in D&C Green No. 8 (Pyranine). nih.gov This method achieved separation in less than 4 minutes and utilized five-point calibration curves for quantification. nih.gov While this specific study focused on different green dyes, the principles of using HPLC for separation followed by spectrophotometric detection are directly applicable to the analysis of Acid Green 3.

Derivative spectrophotometry is another technique that has been explored for the analysis of minor components in mixtures. nih.gov However, it has been found to be inadequate for analyzing minor components when they are overwhelmed by components of much higher concentration. nih.gov

Chromatographic methods generally involve the extraction of the colorant from the matrix before analysis. curtin.edu.au Thin-layer chromatography (TLC) is a widely used chromatographic technique in areas like forensic analysis of dyes in fibers. curtin.edu.au Other instrumental chromatographic approaches include HPLC and capillary electrophoresis (CE). curtin.edu.au

Spectroscopic Characterization Techniques Applied to Acid Green 3

Spectroscopic techniques provide valuable information about the molecular structure, bonding, and interactions of a compound by studying its interaction with electromagnetic radiation. ajchem-a.commdpi.com

Fourier Transform Infrared Spectroscopy for Molecular Interactions and π-Electron Delocalization

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption of infrared light by a sample, producing a spectrum that is unique to the compound's molecular vibrations. mdpi.com This "molecular fingerprint" can be used for identification and characterization of organic and inorganic substances. mdpi.cominternationalscholarsjournals.com

FT-IR spectroscopy has been used to study the molecular interactions and electron delocalization in Acid Green 3 dye. The recorded FT-IR spectra of Acid Green 3 have revealed that the π-electrons are delocalized through intermolecular charge transfer (ICT) within the N-ethyl–sodium sulphite bonds. researchgate.net This delocalization leads to measurable polarization across the push-pull molecules. researchgate.net FT-IR spectroscopy can also confirm the incorporation of dopants in crystal structures by observing the shifting of various absorption bands. researchgate.net

FT-IR spectroscopy is considered a rapid, non-destructive, and green analytical tool, as demonstrated in the quantification of ascorbic acid in pharmaceutical formulations without the use of organic solvents. uobaghdad.edu.iqbrjac.com.br The technique relies on the principle that functional groups within molecules absorb IR radiation in specific wavenumber ranges. mdpi.com

X-ray Diffraction for Crystalline Structure Analysis of Acid Green 3

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of crystalline materials. mdpi.comwikipedia.org It works by directing a beam of X-rays at a crystal and measuring the angles and intensities of the diffracted rays. mdpi.comwikipedia.org This diffraction pattern is unique to the crystalline structure and can be used to determine the arrangement of atoms, chemical bonds, and crystallographic disorder. wikipedia.org

XRD has been employed to examine the structural properties and crystalline size of Acid Green 3 dye. researchgate.net By analyzing the XRD patterns, researchers can gain insights into how the molecules are arranged in the solid state. mdpi.com XRD is fundamental in characterizing the atomic structure of materials and differentiating between materials that may appear similar through other experimental methods. wikipedia.org It can reveal information about crystalline size, orientation, lattice parameters, and phase identification. mdpi.com

For crystalline materials, XRD graphs show distinct peaks due to the periodic arrangement of atoms. mdpi.com The position of these diffraction peaks is influenced by the shape and size of the unit cell, which is defined by lattice parameters (the length of the three axes and the angles between them). mdpi.com Measuring peak positions from the XRD diffractogram allows for the determination of these lattice parameters. mdpi.com

Principles and Applications of Green Analytical Chemistry in Acid Green 3 Studies

Green Analytical Chemistry (GAC) is a discipline that integrates the principles of green chemistry into analytical methodologies with the goal of minimizing the environmental and human health impacts of chemical analysis. biotech-asia.orgmdpi.comiipseries.orgisca.in GAC aims to achieve sustainability in analytical practices by reducing the use of hazardous reagents, minimizing waste generation, and promoting energy efficiency. biotech-asia.orgiipseries.orgisca.in

The core principles of GAC include replacing toxic reagents with safer alternatives, miniaturizing procedures to reduce chemical consumption, and automating processes to enhance efficiency and decrease exposure to hazardous substances. biotech-asia.orgiipseries.org GAC also emphasizes the importance of considering the environmental impact at all stages of an analytical procedure, from sample pretreatment to waste disposal. biotech-asia.orgisca.in

In the context of Acid Green 3 studies and other chemical analyses, applying GAC principles can lead to the development of more sustainable methods. For instance, the selection of environmentally friendly solvents is a crucial aspect of greening analytical procedures. biotech-asia.org While traditional methods often rely on hazardous organic solvents, GAC encourages the use of safer alternatives. biotech-asia.orgiipseries.org

Chromatographic methods, while powerful for separation, can sometimes involve the use of significant amounts of solvents and generate waste. mdpi.com GAC principles can be applied to optimize these methods, for example, by exploring alternative mobile phases or miniaturizing the chromatographic system. biotech-asia.orgmdpi.com Similarly, sample preparation techniques, which are essential before analysis, are also being developed with green principles in mind, focusing on reducing or eliminating the use of harmful chemicals. iipseries.org

FT-IR spectroscopy, as mentioned earlier, aligns with GAC principles due to its potential for non-destructive analysis and reduced reliance on solvents for sample preparation. uobaghdad.edu.iqbrjac.com.br

Optoelectronic and Computational Studies of Acid Green 3

Nonlinear Optical Properties of Acid Green 3 Systems

The nonlinear optical (NLO) properties of Acid Green 3 have been a subject of interest due to the potential applications of organic dyes in photonic and optoelectronic devices. ias.ac.in Research has centered on understanding its third-order NLO behavior, which is crucial for applications such as optical limiting and all-optical switching.

The third-order NLO parameters of Acid Green 3, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), have been experimentally determined using the Z-scan technique. ias.ac.inresearchgate.net This single-beam method allows for the simultaneous measurement of both the sign and magnitude of these parameters.

In a study by Jeyaram et al. (2025), aqueous solutions of Acid Green 3 were investigated using a continuous wave (CW) diode laser at a wavelength of 635 nm. ias.ac.in The open-aperture Z-scan measurements revealed a reverse saturable absorption (RSA) behavior, indicating a positive nonlinear absorption coefficient. ias.ac.in This phenomenon is attributed to the absorption of photons from an excited state being stronger than from the ground state. The closed-aperture Z-scan results demonstrated a self-defocusing effect, which corresponds to a negative nonlinear refractive index. ias.ac.in

The magnitude of these NLO parameters was found to be dependent on the concentration of the Acid Green 3 solution. ias.ac.in As the concentration of the dye increased, both the nonlinear absorption coefficient and the nonlinear refractive index were observed to increase. ias.ac.in This is attributed to a greater number of dye molecules interacting with the laser beam, leading to an enhanced dipole moment and consequently, stronger optical nonlinearities. ias.ac.in The order of magnitude for the nonlinear refractive index (n₂) was found to be approximately 10⁻⁶ esu, and for the nonlinear absorption coefficient (β), it was around 10⁻⁴ m/W. researchgate.net

The third-order NLO susceptibility (χ⁽³⁾), a key parameter that quantifies the nonlinear response of a material, was also calculated from the experimental data. The real and imaginary parts of χ⁽³⁾ are related to the nonlinear refractive index and nonlinear absorption coefficient, respectively. For Acid Green 3, the value of χ⁽³⁾ was determined to be on the order of 10⁻⁶ esu. ias.ac.in

Table 1: Experimentally Determined Third-Order Nonlinear Optical Parameters of Acid Green 3 in Aqueous Solution

| Parameter | Symbol | Observed Behavior/Value | Technique | Reference |

| Nonlinear Absorption Coefficient | β | Positive (Reverse Saturable Absorption) | Open-Aperture Z-scan | ias.ac.in |

| Nonlinear Refractive Index | n₂ | Negative (Self-Defocusing) | Closed-Aperture Z-scan | ias.ac.in |

| Third-Order NLO Susceptibility | χ⁽³⁾ | ~10⁻⁶ esu | Z-scan | ias.ac.in |

Note: The specific numerical values of β and n₂ are dependent on the concentration of the Acid Green 3 solution.

Optical limiting is a phenomenon where the transmittance of a material decreases with an increase in the input laser intensity or fluence. mdpi.com This property is highly desirable for protecting sensitive optical components and human eyes from high-intensity laser radiation. ias.ac.in Materials exhibiting strong nonlinear absorption, such as reverse saturable absorption, are promising candidates for optical limiting applications. ias.ac.in

Acid Green 3 has demonstrated effective optical limiting capabilities. ias.ac.in The RSA behavior observed in the Z-scan experiments is the primary mechanism responsible for this phenomenon. ias.ac.in Studies have shown that aqueous solutions of Acid Green 3 exhibit a low optical limiting threshold, which is the input intensity at which the nonlinear absorption becomes significant. ias.ac.in A low limiting threshold is a crucial characteristic for practical optical limiting devices. For Acid Green 3, a limiting threshold as low as 1.23 x 10² W/cm² has been reported. ias.ac.in

The optical limiting performance of Acid Green 3 is also influenced by the concentration of the dye solution. ias.ac.in Higher concentrations generally lead to a more pronounced limiting effect due to the increased nonlinear absorption. ias.ac.in The promising NLO properties and the low optical limiting threshold suggest that Acid Green 3 could be a suitable material for applications in low-power NLO and photonic devices. ias.ac.in

Quantum Chemical and Molecular Modeling of Acid Green 3

As of the current literature, specific quantum chemical and molecular modeling studies focusing solely on Acid Green 3 are not extensively available. However, the application of computational methods like Density Functional Theory (DFT) to similar organic dye molecules provides a framework for understanding the potential insights that could be gained for Acid Green 3.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For organic dyes, DFT calculations can provide valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the molecule, including its color and absorption spectrum.

While specific DFT studies on Acid Green 3 are not readily found, research on other dye molecules demonstrates that DFT can be employed to:

Optimize the ground-state geometry of the dye molecule.

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

Simulate the electronic absorption spectra and compare them with experimental data.

Analyze the distribution of electron density in the molecule, identifying electron-donating and electron-accepting regions.

These theoretical investigations are crucial for understanding the structure-property relationships in dye molecules and for the rational design of new materials with tailored optical properties.

DFT can also be used to predict the chemical reactivity of molecules. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the energies of the frontier molecular orbitals. These descriptors provide insights into the kinetic stability of the molecule and its propensity to undergo chemical reactions.

Furthermore, molecular modeling techniques can be employed to study the interactions between Acid Green 3 and other molecules or surfaces. For instance, simulations could be used to investigate:

The nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the aggregated state of the dye.

The interaction of Acid Green 3 with solvent molecules, which can influence its solubility and spectroscopic properties.

The adsorption of Acid Green 3 onto various substrates, which is relevant for applications in dyeing and sensing.

Although direct computational studies on Acid Green 3 are lacking in the current body of scientific literature, the established methodologies of quantum chemistry and molecular modeling hold significant promise for future investigations into the detailed electronic structure, reactivity, and interaction mechanisms of this important dye molecule.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Acid Green 3’s structural and purity properties?

- Methodological Answer : UV-Vis spectroscopy is used to determine λmax (typically ~620 nm for Acid Green 3), while FTIR identifies functional groups (e.g., sulfonic acid groups). NMR (¹H and ¹³C) confirms molecular structure. For purity assessment, HPLC with a C18 column and methanol-water mobile phase quantifies impurities, while TLC (silica gel, ethanol-ammonia solvent) provides rapid qualitative checks. Elemental analysis (C, H, N, S) validates stoichiometric composition .

Q. What standardized protocols ensure reproducible synthesis of Acid Green 3 in laboratory settings?

- Methodological Answer : Follow stoichiometric ratios (e.g., 1:1 benzaldehyde derivative to naphthol sulfonic acid). Control reaction temperature (70–80°C) and pH (acidic, ~pH 3). Document catalyst use (e.g., sulfuric acid) and reaction time (4–6 hours). Validate reproducibility via parallel experiments and cross-lab comparisons using identical instrumentation (e.g., FTIR for functional group verification) .

Q. How is the acute toxicity of Acid Green 3 evaluated in aquatic organisms?

- Methodological Answer : Use Daphnia magna or zebrafish embryos in OECD-compliant assays. Prepare serial dilutions (1–100 mg/L) and measure LC50 values over 48–96 hours. Include positive controls (e.g., potassium dichromate) and negative controls (culture medium). Statistical analysis via Probit or log-logistic models determines toxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photocatalytic degradation efficiencies of Acid Green 3 under UV vs. visible light?

- Methodological Answer : Conduct comparative studies using standardized photocatalysts (e.g., TiO2 or ZnO) under controlled light intensity (measured in W/m²) and wavelength ranges (UV: 254 nm, visible: 450 nm). Control variables include pH, initial dye concentration, and catalyst loading. Use ANOVA to analyze variance across studies and identify confounding factors (e.g., dissolved oxygen levels or competing ions) .

Q. What green chemistry principles can be applied to optimize Acid Green 3’s synthesis and reduce hazardous waste?

- Methodological Answer :

- Principle 5 (Safer Solvents) : Replace volatile organic solvents (e.g., benzene) with water or ionic liquids.

- Principle 9 (Catalysis) : Use enzymatic catalysts to reduce energy requirements.

- Principle 12 (Accident Prevention) : Design reactions at ambient pressure/temperature to minimize risks.

Validate improvements via life-cycle assessment (LCA) comparing waste output and energy use .

Q. What statistical approaches are suitable for analyzing variability in Acid Green 3’s adsorption capacity across different biochar substrates?

- Methodological Answer : Perform multivariate regression to correlate adsorption capacity (dependent variable) with substrate properties (surface area, pore size, pH). Use principal component analysis (PCA) to identify dominant factors. Report confidence intervals (95%) and p-values to assess significance. Replicate experiments across substrates (e.g., rice husk vs. coconut shell biochar) .

Q. How can computational modeling predict Acid Green 3’s interactions with DNA or proteins in toxicological studies?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate dye-DNA binding affinities. Use density functional theory (DFT) to calculate electrostatic potential maps. Validate predictions with in vitro assays (e.g., fluorescence quenching or circular dichroism) .

Data and Reproducibility

Q. What steps ensure experimental reproducibility in studies involving Acid Green 3’s photostability?

- Methodological Answer :

- Documentation : Publish detailed protocols (light source specifications, wavelength filters, irradiance measurements).

- Controls : Include dark controls and calibrate light meters before each experiment.

- Data Sharing : Provide raw spectral data and calibration curves in supplementary materials.

Peer-review checklists (e.g., ARRIVE guidelines) enhance transparency .

Q. How should researchers address batch-to-batch variability in Acid Green 3’s dyeing performance on textiles?

- Methodological Answer : Implement quality control via spectrophotometric batch testing (absorbance at λmax). Use statistical process control (SPC) charts to monitor variability. Adjust dyeing parameters (pH, temperature) using factorial design experiments to isolate batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.